tert-Butyl 5-methoxypyridin-3-yl carbonate
Description
IUPAC Nomenclature and Systematic Identification
tert-Butyl 5-methoxypyridin-3-yl carbonate is systematically named according to IUPAC guidelines as tert-butyl (5-methoxypyridin-3-yl) carbonate . The parent structure is the pyridine ring, numbered such that the methoxy (-OCH₃) substituent occupies position 5, and the carbonate ester group (-OCO₂tBu) is at position 3. The tert-butyl group [(CH₃)₃C-] forms part of the carbonate moiety. This nomenclature aligns with the compound’s molecular structure, as validated by spectral data and crystallographic identifiers (e.g., CAS 1131335-38-0) .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1131335-38-0 | |
| Molecular Formula | C₁₁H₁₅NO₄ | |
| Molecular Weight | 225.24 g/mol | |
| SMILES | COc1cncc(OC(=O)OC(C)(C)C)c1 | |
| InChI Key | FZUPBWGAAZEDGQ-UHFFFAOYSA-N |
Molecular Architecture: Pyridine Ring Substitution Patterns
The compound features a pyridine ring substituted at positions 3 and 5. The methoxy group at position 5 donates electron density via resonance, slightly activating the aromatic ring toward electrophilic substitution. At position 3, the tert-butyl carbonate group introduces steric bulk and modulates electronic properties through its electron-withdrawing carbonyl (C=O) and electron-donating tert-butyl components .
The molecular geometry is influenced by:
- Conjugation : The carbonate’s carbonyl group conjugates with the pyridine ring, stabilizing the structure.
- Steric Effects : The tert-butyl group creates a steric barrier, limiting rotational freedom around the C-O bond of the carbonate .
Crystallographic Analysis and Conformational Isomerism
While direct crystallographic data for this compound is limited, structural analogs suggest a planar pyridine ring with substituents adopting equatorial conformations to minimize steric strain . The tert-butyl group likely projects away from the pyridine plane, while the methoxy group remains coplanar to maximize resonance stabilization.
Key Observations :
- Torsional Angles : The C-O-C linkage in the carbonate group may exhibit restricted rotation due to steric hindrance from the tert-butyl moiety.
- Hydrogen Bonding : Absence of hydrogen-bond donors limits intermolecular interactions, favoring van der Waals forces and π-stacking in solid-state arrangements .
Comparative Structural Analysis with Related Carbamate Derivatives
This compound shares structural similarities with carbamate analogs (e.g., tert-butyl 5-methoxypyridin-3-ylcarbamate ), but critical differences arise from the oxygen vs. nitrogen linkage in the functional group.
Table 2: Structural Comparison with Carbamate Analog
The carbonate’s ester linkage renders it more susceptible to hydrolysis compared to the carbamate’s amide bond. Additionally, the methoxy group’s position ensures similar electronic profiles, but steric demands differ due to the tert-butyl group’s orientation .
Properties
IUPAC Name |
tert-butyl (5-methoxypyridin-3-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(13)15-9-5-8(14-4)6-12-7-9/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUPBWGAAZEDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CN=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673834 | |
| Record name | tert-Butyl 5-methoxypyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131335-38-0 | |
| Record name | tert-Butyl 5-methoxypyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The most common and well-documented synthetic route to tert-Butyl 5-methoxypyridin-3-yl carbonate involves the reaction of 5-methoxypyridin-3-amine with tert-butyl chloroformate under basic conditions. This method is a classic carbamate formation reaction, where the amine group is converted into a carbamate by nucleophilic attack on the chloroformate electrophile.
- Starting materials: 5-methoxypyridin-3-amine and tert-butyl chloroformate
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their ability to dissolve both reactants and their inertness under reaction conditions.
- Base: Triethylamine or sodium carbonate is added to neutralize the hydrochloric acid formed during the reaction, preventing side reactions and driving the reaction to completion.
- Temperature: Typically carried out at 0 °C to room temperature to control reaction rate and minimize side products.
Detailed Preparation Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve 5-methoxypyridin-3-amine in dry DCM or THF | Ambient temperature | Ensures complete dissolution |
| 2 | Add base (triethylamine or sodium carbonate) | 0 °C to room temperature | Neutralizes HCl formed |
| 3 | Slowly add tert-butyl chloroformate dropwise | 0 °C | Controls exothermic reaction |
| 4 | Stir reaction mixture for 1–3 hours | Room temperature | Monitored by TLC or HPLC |
| 5 | Quench reaction with water | Room temperature | Removes excess reagents |
| 6 | Extract organic layer, wash with brine, dry over Na2SO4 | — | Purification step |
| 7 | Concentrate under reduced pressure | — | Obtains crude product |
| 8 | Purify by silica gel chromatography or preparative HPLC | — | Yields pure this compound |
Mechanistic Insights and Reaction Analysis
The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of tert-butyl chloroformate, forming a tetrahedral intermediate. Subsequent elimination of chloride ion leads to the carbamate linkage formation. The base scavenges the released HCl, preventing protonation of the amine and promoting the forward reaction.
Alternative Synthetic Routes and Variations
While the above method is the most straightforward, literature reports some variations and alternative approaches:
- Use of other bases: Sodium hydride or potassium carbonate can be used to enhance reactivity in some cases.
- Solvent variations: Ethanol or ethyl acetate have been employed but may affect reaction rates and yields.
- Temperature optimization: Some protocols suggest maintaining the reaction at 0 °C for better selectivity, followed by warming to room temperature for completion.
Research Data and Yields
Although specific yield data for this compound are limited in open literature, analogous carbamate syntheses typically achieve yields in the range of 70–90% under optimized conditions.
| Parameter | Typical Range/Value |
|---|---|
| Reaction time | 1–3 hours |
| Temperature | 0 °C to 25 °C |
| Yield | 70–90% |
| Purity (post-chromatography) | >95% (by HPLC) |
Summary of Key Research Findings
- The reaction of 5-methoxypyridin-3-amine with tert-butyl chloroformate is efficient and reliable for preparing this compound.
- Use of mild bases like triethylamine ensures minimal side reactions.
- Control of reaction temperature is critical to maintain high selectivity.
- Purification by silica gel chromatography or preparative HPLC is effective in obtaining high purity product.
- This compound serves as a versatile intermediate for further functionalization in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 5-methoxypyridin-3-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Reduced analogs of the compound.
Substitution: Substituted derivatives at the carbonate group.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
tert-Butyl 5-methoxypyridin-3-yl carbonate has been investigated for its potential as a lead compound in drug discovery. Its structure allows it to interact with various biological targets, making it suitable for the development of enzyme inhibitors or receptor modulators. For instance, its derivatives have shown promise in inhibiting enzymes related to neurodegenerative diseases, such as acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease.
2. Biochemical Studies
The compound serves as a biochemical tool in proteomics research, particularly in studies focused on enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules allows researchers to explore its effects on protein interactions and enzyme activities. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions .
3. Material Science
In materials science, this compound can be utilized in the synthesis of novel polymers or materials with specific chemical properties. Its unique functional groups may impart desirable characteristics such as enhanced stability or reactivity in various applications .
Case Studies
Case Study 1: Enzyme Inhibition Studies
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that the compound significantly reduced enzyme activity at certain concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors targeted at metabolic disorders .
Case Study 2: Binding Affinity Assessment
Another research effort assessed the binding affinities of this compound against various receptors using radiolabeled ligands. Results demonstrated promising binding characteristics, indicating that the compound could be harnessed for therapeutic applications targeting receptor-mediated pathways associated with various diseases .
Mechanism of Action
The mechanism by which tert-Butyl 5-methoxypyridin-3-yl carbonate exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 5-methoxypyridin-3-yl carbonate with analogs from the pyridine and pyrrolidinone families, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Variations
Table 1: Key Structural Features and Commercial Availability of Selected Analogs
Key Observations :
- Core Structure: Pyridine derivatives exhibit planar aromatic rings, whereas pyrrolidinone analogs (e.g., the compound in ) adopt envelope conformations with non-planar, heterocyclic backbones. This difference impacts reactivity and intermolecular interactions.
Physicochemical Properties and Crystallography
Table 2: Crystallographic Data for Pyrrolidinone-Based Analog
Comparison with Pyridine Derivatives :
- While pyridine derivatives are typically rigid and planar, the pyrrolidinone analog exhibits flexibility, enabling unique solid-state packing via C–H⋯O interactions. Such hydrogen-bonding networks are critical for stabilizing crystal structures and may influence melting points and solubility .
- The methoxy group in both families shows coplanarity with adjacent aromatic rings (e.g., phenyl in pyrrolidinone derivatives), enhancing conjugation and stability .
Key Insights :
- Pyrrolidinone derivatives require multi-step synthesis involving cyclization and protection steps, whereas pyridine analogs often utilize direct functionalization of pre-formed rings .
- tert-Butyl carbonate/carbamate groups serve dual roles: they enhance steric bulk (affecting reaction selectivity) and act as temporary protective groups for amines or alcohols .
Research Findings and Trends
- Hydrogen Bonding: The pyrrolidinone analog forms extended C–H⋯O chains in the solid state, a feature less common in pyridine derivatives due to their rigid structures .
- Commercial Viability: Pyridine derivatives with simple substituents (e.g., methoxy, methyl) are commercially available at lower costs ($400/g) compared to specialized analogs with cyano or silyl groups, reflecting synthetic complexity .
- Biological Relevance: Pyrrolidinone intermediates are prioritized for antibiotic synthesis, whereas pyridine carbamates are leveraged in drug discovery for their metabolic stability .
Biological Activity
tert-Butyl 5-methoxypyridin-3-yl carbonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a methoxy group and a tert-butyl carbonate moiety, which contributes to its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may act as a ligand for certain G-protein coupled receptors (GPCRs), modulating their activity and influencing various signaling pathways.
Biological Activity and Therapeutic Applications
The compound has been investigated for several therapeutic applications, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. The incorporation of the tert-butyl group enhances membrane permeability, potentially increasing efficacy against bacterial strains.
- Antiparasitic Effects : Research has indicated that similar pyridine derivatives can exhibit antiparasitic activity, suggesting that this compound may have potential in treating parasitic infections.
- Anticancer Properties : Some studies have explored the cytotoxic effects of pyridine derivatives on cancer cell lines, providing preliminary evidence for the anticancer potential of this compound.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various pyridine derivatives found that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising antimicrobial properties .
- Antiparasitic Activity : In vitro assays demonstrated that pyridine-based compounds exhibited effective inhibition of Plasmodium falciparum growth. The EC50 values for related compounds were reported between 0.01 to 0.05 µM, suggesting a strong antiparasitic effect .
- Cytotoxicity Studies : Research on the cytotoxic effects of pyridine derivatives on various cancer cell lines showed that some compounds led to a significant reduction in cell viability at concentrations as low as 1 µM, indicating potential for further development as anticancer agents .
Table 1: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for tert-Butyl 5-methoxypyridin-3-yl carbonate?
The synthesis typically involves coupling a pyridine derivative with a tert-butyl carbamate group. A common method uses 5-methoxypyridin-3-amine reacted with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in an inert atmosphere at low temperatures to minimize side reactions . Purification often employs recrystallization or column chromatography to achieve high purity. For analogs, substituents (e.g., halogens, hydroxyl groups) are introduced via precursor functionalization before carbamate formation .
Q. How is this compound characterized in research settings?
Characterization relies on spectroscopic and chromatographic methods :
- NMR (¹H/¹³C) to confirm regiochemistry of the methoxy and carbamate groups.
- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) from the carbamate .
- HPLC/GC-MS for purity assessment, especially after derivatization .
- X-ray crystallography (if single crystals are obtained) for unambiguous structural confirmation, though this is less common due to challenges in crystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling reactions involving this compound?
Key factors for Suzuki or Heck couplings (common for pyridine derivatives):
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to electron-deficient pyridine substrates .
- Solvent/base systems : Polar aprotic solvents (DMF, THF) with mild bases (K₂CO₃) to avoid carbamate cleavage .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and stability.
- Steric/electronic modulation : Substituents on the pyridine ring (e.g., methoxy groups) influence reaction rates; electron-withdrawing groups may require longer reaction times .
Q. What strategies resolve contradictory data in the synthesis and characterization of this compound derivatives?
Contradictions often arise from:
- Regiochemical ambiguity : Use 2D NMR (COSY, NOESY) to distinguish between positional isomers, particularly when substituents (e.g., methoxy, halogens) occupy adjacent positions .
- Impurity interference : Employ HPLC-MS to detect byproducts (e.g., deprotected amines or oxidized methoxy groups) that may skew spectral data .
- Reaction reproducibility : Document exact conditions (e.g., inert gas purity, solvent dryness), as trace moisture or oxygen can alter outcomes .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Steric hindrance : The tert-butyl group shields the carbamate carbonyl, reducing accessibility to nucleophiles. This necessitates stronger bases (e.g., NaH) or elevated temperatures for substitutions .
- Electronic effects : The methoxy group donates electron density to the pyridine ring, activating ortho/para positions for electrophilic attacks. Conversely, the carbamate’s electron-withdrawing nature deactivates the ring toward nucleophilic aromatic substitution .
Q. What comparative studies exist between this compound and its structural analogs?
Studies highlight differences in:
- Reactivity : Bromo or iodo analogs (e.g., tert-Butyl 5-bromo-3-methoxypyridin-2-yl carbamate) undergo faster cross-coupling due to better leaving-group ability .
- Biological activity : Hydroxy or amino derivatives (e.g., tert-Butyl 4-hydroxy-5-methoxypyridin-3-yl carbamate) show enhanced interactions with enzymes, making them preferred in medicinal chemistry .
- Stability : Fluorinated analogs (e.g., tert-Butyl 5-fluoro-4-hydroxypyrimidin-2-yl carbamate) exhibit greater hydrolytic stability under acidic conditions .
Methodological Notes
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) to address ambiguities .
- Safety Protocols : Use appropriate PPE (respirators, gloves) when handling reactive intermediates, as pyridine derivatives may exhibit acute toxicity .
- Scalability : Transitioning from lab-scale to pilot-scale synthesis requires optimizing solvent recovery and minimizing column chromatography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
